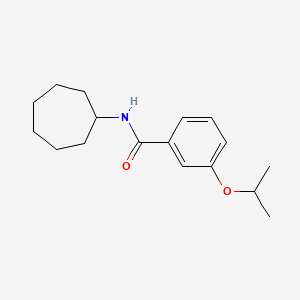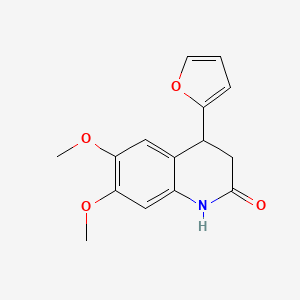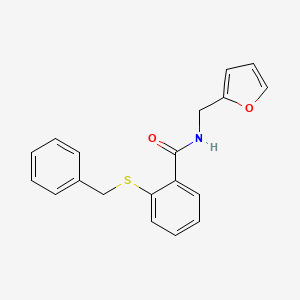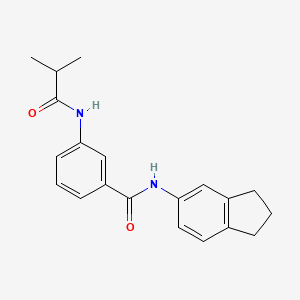![molecular formula C21H26N2O4S B4413650 1-(4-methoxyphenyl)-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine](/img/structure/B4413650.png)
1-(4-methoxyphenyl)-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine
Overview
Description
1-(4-methoxyphenyl)-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine, also known as MPSPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
1-(4-methoxyphenyl)-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT7 receptors. By binding to these receptors, this compound can modulate their activity, leading to various physiological and biochemical effects. The exact mechanism of action of this compound is still being studied, but it is believed to involve the activation of downstream signaling pathways, including the cAMP-PKA and ERK-MAPK pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of neurogenesis. In particular, this compound has been shown to increase the release of serotonin, a neurotransmitter that plays a crucial role in regulating mood and anxiety. This compound has also been shown to regulate the expression of various genes involved in neuronal development and plasticity, which can help in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(4-methoxyphenyl)-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine has several advantages for lab experiments, including its high selectivity for serotonin receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, including its low solubility in water and its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the study of 1-(4-methoxyphenyl)-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its exact mechanism of action. Additionally, this compound can be used as a tool compound to study the role of serotonin receptors in various physiological and pathological conditions, which can lead to the development of new drugs for the treatment of various diseases.
Scientific Research Applications
1-(4-methoxyphenyl)-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In neuroscience, this compound has been used to study the role of serotonin receptors in the brain, which play a crucial role in regulating mood, appetite, and sleep. In pharmacology, this compound has been used to study the interactions between drugs and their targets, which can help in the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-17-3-9-20(10-4-17)28(25,26)16-11-21(24)23-14-12-22(13-15-23)18-5-7-19(27-2)8-6-18/h3-10H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZKHLMRPVROJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4413571.png)


![1-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4413594.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4413599.png)
![N-[4-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B4413600.png)
![ethyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B4413606.png)
![2,5-dimethyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4413613.png)
![4-{2-[(2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4413616.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B4413620.png)



![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxybenzamide](/img/structure/B4413673.png)